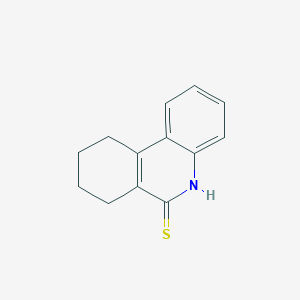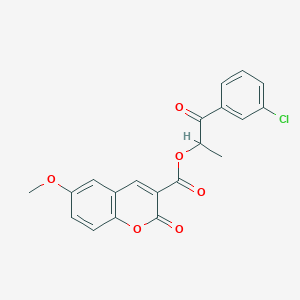![molecular formula C17H15NO4 B2830296 4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol CAS No. 747412-79-9](/img/structure/B2830296.png)
4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol” is an organic compound containing a methoxyphenyl group, a methyl-oxazole group, and a dihydroxybenzene (resorcinol) group . The presence of these functional groups could potentially impart interesting chemical and physical properties to the molecule.
科学的研究の応用
Synthesis and Chemical Properties
The compound has been involved in the synthesis of novel derivatives with significant antimicrobial activities. For instance, derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines showed promising antimicrobial properties against a range of microorganisms. This suggests its utility as a precursor in the synthesis of bioactive molecules with potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Antimicrobial Activity
Derivatives of this compound have demonstrated significant antimicrobial activities. This is exemplified in studies where novel triazole derivatives exhibited good to moderate activities against test microorganisms, highlighting their potential as leads for developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
Oxazole derivatives have been evaluated as corrosion inhibitors on mild steel in hydrochloric acid medium, showing that these compounds significantly reduce corrosion rate. This implies potential applications in materials science, particularly in corrosion protection (Rahmani et al., 2018).
Molecular Structure Analysis
Studies have also focused on the molecular structure of related derivatives, providing insights into their chemical behavior and interaction potential. For example, crystallographic analysis of certain triazole-thione compounds revealed intricate molecular geometries and intermolecular interactions, which could inform the design of functional materials or pharmacologically active compounds (Fun et al., 2009).
Photophysical Properties
The photophysical properties of certain derivatives have been studied, demonstrating unique luminescence characteristics that may be leveraged in materials science for developing optical materials or sensors (Kim et al., 2021).
作用機序
Target of Action
The primary target of the compound “4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol” is the Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical enzyme complex in the metabolic pathway that links glycolysis to the tricarboxylic acid cycle and lipid synthesis.
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its activity . This interaction could lead to changes in the regulation of the pyruvate dehydrogenase complex, impacting various metabolic processes.
Biochemical Pathways
The compound’s interaction with the Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial potentially affects the pyruvate dehydrogenase complex, which is a key component of the metabolic pathway linking glycolysis to the tricarboxylic acid cycle and lipid synthesis . Changes in this pathway could have downstream effects on energy production and other metabolic processes within the cell.
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on its interaction with the Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial and the subsequent changes in the regulation of the pyruvate dehydrogenase complex . This could potentially affect energy production and other metabolic processes within the cell.
特性
IUPAC Name |
4-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-10-16(11-3-6-13(21-2)7-4-11)17(22-18-10)14-8-5-12(19)9-15(14)20/h3-9,19-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVACAEYJLSVVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

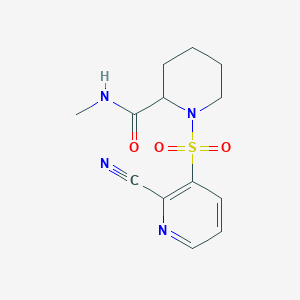

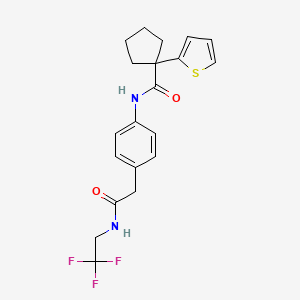
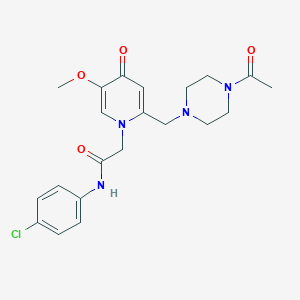
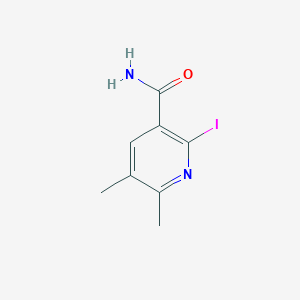
![Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2830221.png)
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2830222.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2830223.png)
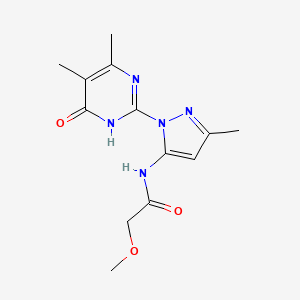
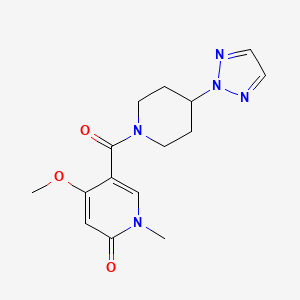
![3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2830227.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-[2-[(dimethylamino)methyl]pyridin-4-yl]oxypyrrolidin-1-yl]acetamide](/img/structure/B2830230.png)
